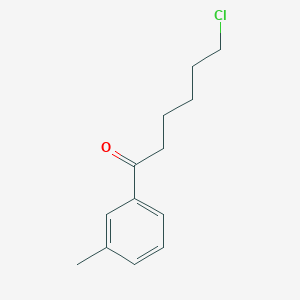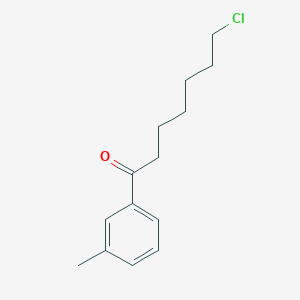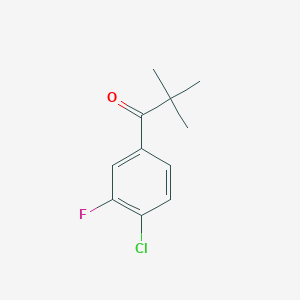
4'-Chloro-2,2-dimethyl-3'-fluoropropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4'-Chloro-2,2-dimethyl-3'-fluoropropiophenone" is not directly mentioned in the provided papers. However, the papers do discuss various halogenated compounds and their synthesis, which can provide insights into the chemical behavior and synthetic pathways that might be relevant for the compound . For instance, the synthesis of halogenated phenylboronic acids and phenyl chloroformates suggests a broader context of halogenated aromatic compounds being of interest for their potential applications in drug development and material science .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, often starting with commercially available precursors. For example, the synthesis of 4-((2-fluoro-5-pyridyl)dimethylsilyl)phenylboronic acid and its derivatives
Applications De Recherche Scientifique
Crystal Structures and Nonlinear Optics
4'-Chloro-2,2-dimethyl-3'-fluoropropiophenone and its derivatives have been studied for their potential in creating materials for octupolar nonlinear optics (NLO). Researchers have investigated the crystal structures and packing of related compounds, highlighting the presence of hydrogen bonds and the noncentrosymmetric nature of these compounds. Such structures are promising for NLO applications due to their ability to facilitate second harmonic generation (SHG), a key property in the development of advanced optical materials (Boese et al., 2002).
Biocatalysis
The compound has been subject to biocatalytic reduction studies using Saccharomyces cerevisiae as a whole cell biocatalyst. These studies have optimized the conditions for the reduction reaction, demonstrating the biocatalytic potential of S. cerevisiae in converting 4'-chloro-2,2-dimethyl-3'-fluoropropiophenone to less harmful products. This biocatalysis approach is essential for developing eco-friendly and sustainable chemical synthesis processes (이해룡 et al., 2011).
Molecular Geometry and Chemical Reactivity
Research has also focused on the synthesis, spectral analysis, and quantum chemical studies of chloro- and fluoro- derivatives of compounds similar to 4'-chloro-2,2-dimethyl-3'-fluoropropiophenone. These studies provide insights into the molecular geometry, chemical reactivity, and electronic structure of these compounds, which are crucial for understanding their behavior in various chemical reactions and potential applications in material science (Satheeshkumar et al., 2017).
Environmental Remediation
The degradation of aromatic organic pollutants, including chloro- and fluoro- derivatives, has been explored using sonochemical methods. Such studies reveal the potential of using ultrasound to mineralize pollutants into less harmful substances, offering a promising approach for environmental remediation and the treatment of industrial waste (Goskonda et al., 2002).
Fluoroionophores and Metal Ion Detection
Derivatives of 4'-chloro-2,2-dimethyl-3'-fluoropropiophenone have been developed as fluoroionophores for detecting metal ions. These compounds exhibit specific binding to metal ions such as Zn^2+ and Cd^2+, demonstrating their potential in creating sensitive and selective sensors for metal ion detection in various applications, including environmental monitoring and biomedical research (Hong et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO/c1-11(2,3)10(14)7-4-5-8(12)9(13)6-7/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBWVJXROFOWMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC(=C(C=C1)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642473 |
Source


|
| Record name | 1-(4-Chloro-3-fluorophenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-2,2-dimethyl-3'-fluoropropiophenone | |
CAS RN |
898766-30-8 |
Source


|
| Record name | 1-(4-Chloro-3-fluorophenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

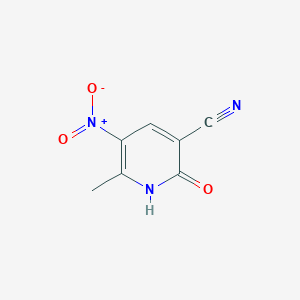
![2-[(3-Chlorophenyl)amino]propanohydrazide](/img/structure/B1324622.png)
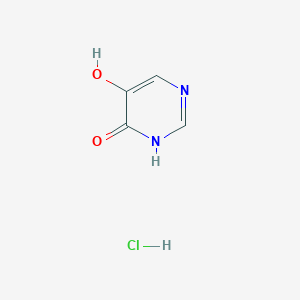
![N-[(2-iodophenyl)methyl]-2-phenylethanamine hydrochloride](/img/structure/B1324630.png)
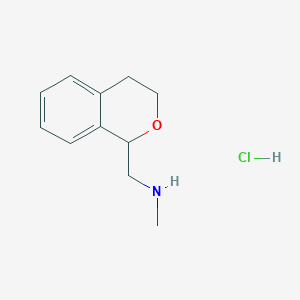
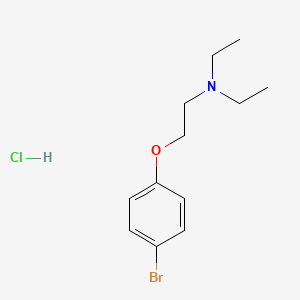
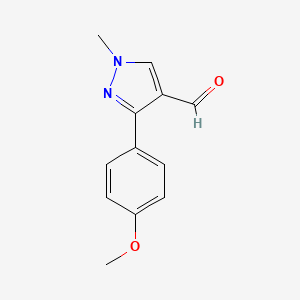
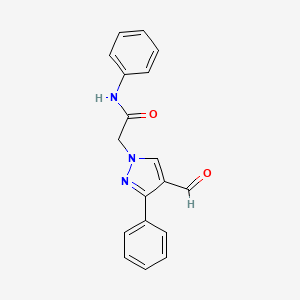
![[3-(3-Phenylpyrrolidin-1-yl)propyl]amine](/img/structure/B1324644.png)
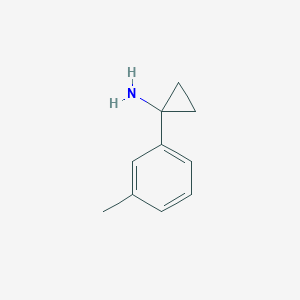
![1-[(4-Fluorophenoxy)methyl]cyclopropylamine, chloride](/img/structure/B1324647.png)

